molecular formula C21H17FN2O2 B267342 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide

4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide

カタログ番号 B267342
分子量: 348.4 g/mol
InChIキー: XDIBLBYNKXQGIO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide, also known as FABP inhibitor BMS309403, is a small molecule inhibitor that targets the fatty acid binding protein (FABP) family. FABPs are involved in the transport and metabolism of fatty acids in cells, and their inhibition has potential therapeutic applications in metabolic diseases such as diabetes and obesity.

作用機序

BMS309403 binds to the fatty acid binding pocket of 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide4 and 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide5, preventing the transport of fatty acids to their target enzymes. This leads to a reduction in lipid accumulation and improved metabolic function in cells.
Biochemical and Physiological Effects:
In vitro studies have shown that BMS309403 can improve insulin sensitivity and reduce inflammation in adipocytes. In animal models of obesity and diabetes, BMS309403 has been shown to improve glucose tolerance, reduce body weight, and decrease hepatic lipid accumulation.

実験室実験の利点と制限

One advantage of using BMS309403 in lab experiments is its specificity for 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide4 and 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide5, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, one limitation is that BMS309403 has poor solubility in water, which can make it difficult to administer in vivo.

将来の方向性

Future research on BMS309403 could focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, studies could investigate the potential of BMS309403 in other metabolic diseases, such as non-alcoholic fatty liver disease and cardiovascular disease. Finally, research could explore the use of BMS309403 in combination with other drugs to enhance its therapeutic effects.

合成法

The synthesis of BMS309403 involves several steps, starting with the reaction of 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-N-phenylbenzamide in the presence of a base to yield BMS309403.

科学的研究の応用

BMS309403 has been extensively studied in preclinical models of metabolic diseases, including diabetes and obesity. In vitro studies have shown that BMS309403 can inhibit 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide4 and 4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide5, which are highly expressed in adipose tissue and liver, respectively. Inhibition of these proteins has been shown to improve insulin sensitivity, reduce inflammation, and decrease lipid accumulation in cells.

特性

製品名

4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide

分子式

C21H17FN2O2

分子量

348.4 g/mol

IUPAC名

4-[(4-fluorobenzoyl)amino]-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C21H17FN2O2/c1-24(19-5-3-2-4-6-19)21(26)16-9-13-18(14-10-16)23-20(25)15-7-11-17(22)12-8-15/h2-14H,1H3,(H,23,25)

InChIキー

XDIBLBYNKXQGIO-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

正規SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。